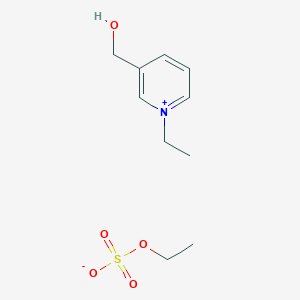![molecular formula C9H11BFNO4 B1418010 [3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid CAS No. 913835-59-3](/img/structure/B1418010.png)
[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Übersicht
Beschreibung
“[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid” is a boronic acid derivative. Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . This compound has a CAS Number of 874290-69-4 and a molecular weight of 227 . Its IUPAC name is 4-fluoro-3-{[methoxy(methyl)amino]carbonyl}phenylboronic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H11BFNO4 . The InChI code for this compound is 1S/C9H11BFNO4/c1-12(16-2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227 .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies :
- The fluorescence quenching study of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols at room temperature shows negative deviation in Stern–Volmer plots, indicating the existence of different conformers of the solutes in the ground state. This study contributes to understanding the photophysical properties of boronic acid derivatives (Geethanjali et al., 2015).
- The photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) are characterized using absorption and fluorescence techniques in various solvents, providing insights into the solute-solvent and hydrogen bond interactions in such systems (Geethanjali et al., 2016).
Binding Interactions :
- The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars like dextrose, arabinose, and lactose in an aqueous medium at pH 7.4 using fluorescence spectroscopy. This research is crucial in understanding the binding affinity of boronic acids with sugars (Bhavya et al., 2016).
Intermediate in Organic Synthesis :
- A study on the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate in organic synthesis, utilized in the synthesis of olefins, styrene, and biphenyl derivatives. The research describes a two-step reaction synthesis process, which is significant for industrial production (Sun Hai-xia et al., 2015).
Applications in Food Technology :
- Boronic acids, including specific substituted boronic acids like 3-fluoro-5-methoxycarbonylphenylboronic acid, are investigated for their potential in the specific reduction of fructose in food matrices such as fruit juice. This research explores the reversible binding of fructose at higher pH values and the possibility of sugar reduction in natural pH ranges (Pietsch & Richter, 2016).
Safety And Hazards
Zukünftige Richtungen
Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
[3-fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQWMXDTOWMILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660191 | |
| Record name | {3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-59-3 | |
| Record name | B-[3-Fluoro-4-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



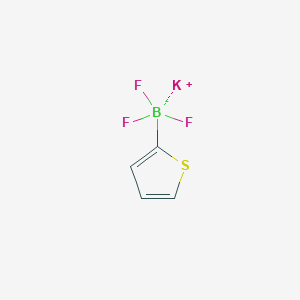
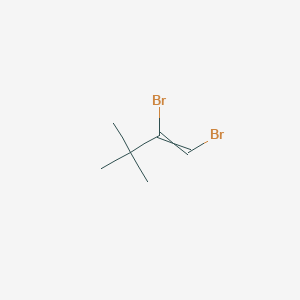

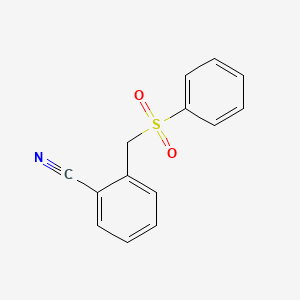
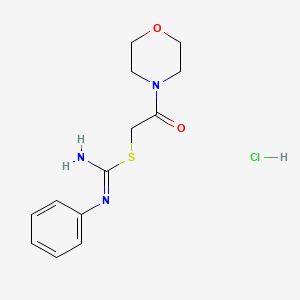

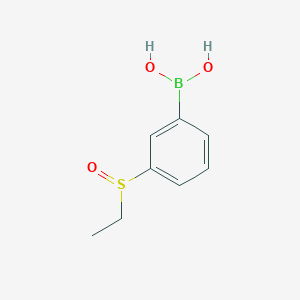
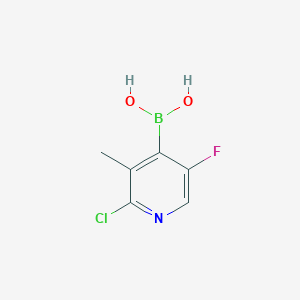
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
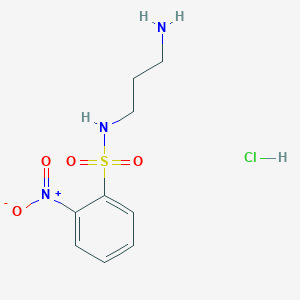
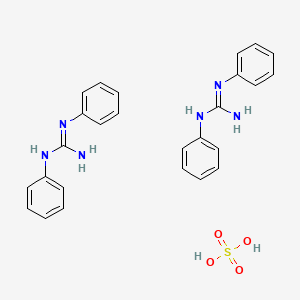

![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
